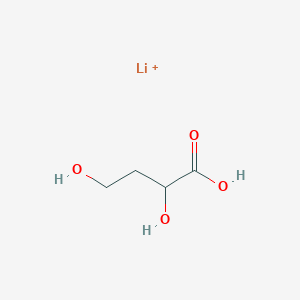

lithium;2,4-dihydroxybutanoic acid

Description

Nomenclature and Stereoisomerism in Dihydroxybutanoic Acid Systems

2,4-Dihydroxybutanoic acid is the systematic name for the organic compound with the chemical formula C₄H₈O₄. nih.gov It is also commonly referred to as 2,4-dihydroxybutyric acid. nih.gov The lithium salt is specifically named lithium;2,4-dihydroxybutanoate or (±)-2,4-Dihydroxybutyric acid lithium salt. sigmaaldrich.comveeprho.com

A crucial aspect of this molecule is its stereochemistry. The carbon atom at position 2 is a chiral center, meaning it can exist in two different spatial arrangements, leading to the existence of stereoisomers. umd.edu These are molecules with the same chemical formula and connectivity but different three-dimensional orientations of their atoms. The two enantiomers of 2,4-dihydroxybutanoic acid are designated as (R)-2,4-dihydroxybutanoic acid and (S)-2,4-dihydroxybutanoic acid. The racemic mixture, containing equal amounts of both enantiomers, is often denoted as (±)-2,4-dihydroxybutanoic acid. sigmaaldrich.com The separation and selective synthesis of these stereoisomers are critical in many of its applications, as different isomers can exhibit distinct biological activities and chemical properties.

| Identifier | Value |

| IUPAC Name | 2,4-dihydroxybutanoic acid nih.gov |

| Other Names | 2,4-Dihydroxybutyric acid nih.gov |

| CAS Number | 1518-62-3 sigmaaldrich.com |

| Chemical Formula | C₄H₈O₄ nih.gov |

| Molecular Weight | 120.10 g/mol nih.gov |

| SMILES String | C(CO)C(C(=O)O)O nih.gov |

| InChI Key | UFYGCFHQAXXBCF-UHFFFAOYSA-N sigmaaldrich.com |

Historical Perspectives on Dihydroxybutanoic Acid Research

Historically, research into dihydroxybutanoic acids has been linked to the study of metabolism. For instance, 2,3-dihydroxybutanoic acid was identified as a metabolite in studies of metabolic disorders nearly a century after the initial discovery of metabolic anomalies in tumors by Otto Warburg. nih.gov The presence of 2,4-dihydroxybutanoic acid has been noted in human urine, particularly in neonates, and its levels can be elevated in certain metabolic conditions, such as succinic semialdehyde dehydrogenase deficiency. sigmaaldrich.comchemicalbook.com

More recently, the focus of research has shifted towards the industrial potential of 2,4-dihydroxybutanoic acid. The drive for a bio-based economy has spurred investigations into producing this compound from renewable resources. anr.fr This transition marks a significant evolution from its initial discovery as a metabolic byproduct to its current status as a valuable platform chemical.

Significance of 2,4-Dihydroxybutanoic Acid as a Target Compound in Chemical and Biotechnological Research

The significance of 2,4-dihydroxybutanoic acid in modern research lies in its versatility as a building block for a range of valuable products. It is considered an important fine chemical that can serve as a precursor in various chemical syntheses. rsc.orgrsc.org

One of the most promising applications is in the production of new biocompatible and biodegradable polymers. anr.fr The unique structure of 2,4-dihydroxybutanoic acid makes it an ideal monomer for creating novel biomaterials that are environmentally friendly.

Furthermore, it is a key precursor for the synthesis of 2-hydroxy-4-(methylthio)butyric acid (HMTB), an analogue of the essential amino acid methionine, which is widely used as a nutritional supplement in animal feed. rsc.org The biotechnological production of 2,4-dihydroxybutanoic acid from renewable feedstocks like glucose and methanol (B129727) using engineered microorganisms, such as Escherichia coli, is a major area of active research. rsc.orgrsc.orgnih.gov These metabolic engineering efforts aim to develop efficient and economically viable bioprocesses for its large-scale production, highlighting its role as a key target in the transition towards sustainable chemical manufacturing. rsc.org

Structure

2D Structure

Properties

Molecular Formula |

C4H8LiO4+ |

|---|---|

Molecular Weight |

127.1 g/mol |

IUPAC Name |

lithium;2,4-dihydroxybutanoic acid |

InChI |

InChI=1S/C4H8O4.Li/c5-2-1-3(6)4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1 |

InChI Key |

PJHHPJLVTCAOHC-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C(CO)C(C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic and Biosynthetic Methodologies for 2,4 Dihydroxybutanoic Acid and Its Derivatives

Enzymatic Biotransformation Pathways

The microbial production of 2,4-dihydroxybutanoic acid (DHB) has been successfully achieved by designing and implementing novel enzymatic pathways in host organisms like Escherichia coli. acs.orgnih.govbohrium.com Since no natural metabolic route for DHB synthesis from common feedstocks like sugar was known, researchers have conceived and constructed synthetic pathways to convert central metabolites or other readily available compounds into DHB. nih.govresearchgate.net These pathways typically involve a series of enzymatic reactions, often borrowing and engineering enzymes that naturally act on structurally similar substrates. nih.govnih.gov

Metabolic Engineering Approaches for Microbial Production from Renewable Feedstocks

Metabolic engineering has been pivotal in developing microbial strains capable of producing 2,4-dihydroxybutanoic acid (DHB) from renewable feedstocks, primarily glucose. acs.orgfrontiersin.org The general strategy involves programming microorganisms to channel carbon from these feedstocks into artificial biosynthetic pathways. sciepublish.com For instance, engineered Escherichia coli has been successfully used for the aerobic production of DHB from glucose. frontiersin.orgnih.gov

Systematic metabolic engineering strategies are employed to enhance production titers. These include:

Deletion of competing pathways : To maximize the carbon flux towards DHB, genes responsible for the synthesis of byproducts are knocked out. acs.orgrsc.org For example, in a methanol (B129727) co-feeding strategy, deleting the gene responsible for converting formaldehyde (B43269) to formic acid significantly increased DHB accumulation. rsc.org

Increasing precursor availability : Engineering the host's central metabolism to overproduce key precursors, such as homoserine or pyruvate (B1213749), is a critical step to ensure a steady supply for the synthetic pathway. acs.orgnih.gov

Through these concerted efforts, significant improvements in DHB production have been realized. One engineered E. coli strain achieved a production titer of 22.0 g/L of DHB in a fed-batch bioreactor using glucose, which was the highest recorded fermentative yield from this feedstock at the time. acs.org Another study, using a co-feed of glucose and methanol, reached a concentration of 14.6 g/L in a 5 L bioreactor. rsc.org

| Host Organism | Feedstock(s) | Key Engineering Strategy | DHB Titer | Reference |

|---|---|---|---|---|

| Escherichia coli | Glucose | Redox-balanced pathway from L-homoserine, deletion of competing pathways, pathway reinforcement. | 22.0 g/L | acs.org |

| Escherichia coli | Methanol & Glucose | Knockout of pyruvate degradation and formaldehyde conversion pathways, screening of dehydrogenases. | 14.6 g/L | rsc.org |

| Escherichia coli | Glucose | Expression of homoserine transaminase and engineered OHB reductase. | 5.3 g/L | nih.gov |

| Escherichia coli | Ethylene (B1197577) Glycol | Five-step synthetic pathway including D-threose aldolase (B8822740) and D-threonate dehydratase. | 0.8 g/L | nih.gov |

De Novo Pathway Construction for 2,4-Dihydroxybutanoic Acid Synthesis

The absence of a natural metabolic pathway for DHB has necessitated the design and construction of de novo (new) synthetic routes in microbial hosts. acs.orgnih.gov These artificial pathways are assembled by combining enzymes from different organisms or by engineering existing enzymes to perform novel reactions. The development of these pathways is a cornerstone of synthetic biology, enabling the production of non-natural molecules from simple, abundant biomass. acs.orgsciepublish.com

One successful de novo pathway converts the natural amino acid homoserine to DHB in two enzymatic steps. nih.gov Another route was designed to produce DHB from the two-carbon compound glycolaldehyde, which can be derived from non-food sources like CO2 or syngas. nih.gov This five-step pathway involves the sequential action of D-threose aldolase, D-threose dehydrogenase, D-threono-1,4-lactonase, D-threonate dehydratase, and finally, a reductase to produce DHB. nih.gov A key challenge in constructing these pathways is identifying or engineering enzymes that can efficiently catalyze the desired non-natural reactions. researchgate.net

Homoserine-Derived Synthetic Pathways

A prominent and effective strategy for DHB biosynthesis is the use of pathways derived from L-homoserine, a naturally occurring amino acid intermediate in E. coli. acs.orgfrontiersin.orgnih.gov This approach leverages the host's native metabolism to supply the precursor, which is then diverted into a synthetic two-step route to DHB. nih.govresearchgate.net

The pathway proceeds via two main reactions:

Deamination : A homoserine transaminase catalyzes the removal of the amino group from L-homoserine to produce the key intermediate, 2-oxo-4-hydroxybutyrate (OHB). frontiersin.orgnih.gov

Reduction : An OHB reductase then reduces the keto group of OHB to a hydroxyl group, yielding the final product, (L)-2,4-dihydroxybutyrate. frontiersin.orgnih.gov

Significant research has focused on optimizing this pathway. This includes improving the transaminase activity and, crucially, engineering the reductase enzyme for higher efficiency and specificity. frontiersin.orgnih.gov Initially, an NADH-dependent reductase was used, but because NADPH is a more favorable cofactor for reduction reactions under aerobic conditions, subsequent work focused on engineering an NADPH-dependent OHB reductase. frontiersin.orgnih.gov By introducing specific mutations into an E. coli malate (B86768) dehydrogenase, researchers successfully increased its specificity for NADPH by over three orders of magnitude. nih.gov Combining this engineered NADPH-dependent reductase with an improved transaminase and a strain engineered to overproduce NADPH resulted in a 50% increase in the DHB yield from glucose compared to previous strains. frontiersin.orgnih.gov

Methanol Assimilation Pathways

Methanol is an attractive non-food feedstock for biomanufacturing due to its low cost and high purity. rsc.orgbohrium.comrsc.org A novel biosynthetic pathway has been developed in engineered E. coli to produce DHB using a mixture of methanol and glucose. rsc.orgrsc.org This pathway represents a significant advance in carbon atom economy, as it allows for the theoretical conversion of one glucose molecule and two methanol molecules into two DHB molecules with 100% carbon conservation. rsc.orgrsc.org

The methanol assimilation pathway for DHB synthesis involves three main enzymatic steps: rsc.org

Oxidation : Methanol dehydrogenase (MDH) oxidizes methanol to formaldehyde. rsc.orgbohrium.comrsc.org

Condensation : A pyruvate-dependent aldolase catalyzes the condensation of formaldehyde with pyruvate (derived from glucose glycolysis) to form the intermediate 2-keto-4-hydroxybutyric acid (also known as 2-oxo-4-hydroxybutyrate or OHB). rsc.orgrsc.org

Reduction : A dehydrogenase or aldo-keto reductase reduces 2-keto-4-hydroxybutyric acid to the final product, 2,4-dihydroxybutyric acid. rsc.orgrsc.org

To optimize this pathway, researchers screened for more active methanol dehydrogenases and reductases and engineered the host strain by knocking out competing metabolic routes, such as those for pyruvate degradation. rsc.org This work successfully demonstrated the feasibility of producing DHB from a C1 compound in E. coli and achieved a final titer of 14.6 g/L in a fed-batch fermentation. rsc.org

Malate-Based Bioconversion Strategies

The engineering of enzymes that act on C4 dicarboxylic acids, such as malate, has been a successful strategy for creating catalysts for DHB synthesis. The cytosolic (L)-malate dehydrogenase from E. coli (Ec-Mdh) has been used as a template for rational protein engineering to develop an efficient OHB reductase. researchgate.netnih.gov The natural function of malate dehydrogenase is the NAD+-dependent conversion of malate to oxaloacetate. The goal was to re-engineer this enzyme to catalyze the reduction of the synthetic substrate 2-oxo-4-hydroxybutyrate (OHB) to DHB. nih.gov

By analyzing the structure of malate and lactate (B86563) dehydrogenases, researchers identified key amino acid residues in the substrate-binding site responsible for substrate discrimination. nih.gov Through stepwise, site-directed mutagenesis, a variant of Ec-Mdh was created with five amino acid changes (I12V/R81A/M85E/G179D/D86S). nih.gov This engineered enzyme exhibited a turnover number (kcat) on the target substrate OHB that was over 2000-fold higher than the wild-type enzyme and 7-fold higher than on its natural substrate, oxaloacetate. nih.gov When this highly improved OHB reductase was expressed in a homoserine-overproducing E. coli strain, DHB production increased by 89% compared to strains using a less-engineered reductase. nih.gov

Aldol (B89426) Condensation and Reductase Reactions in Biosynthesis

Aldol condensation is a powerful C-C bond-forming reaction that is central to several DHB biosynthesis pathways. nih.gov Specifically, the condensation of formaldehyde and pyruvate to form 2-keto-4-hydroxybutyrate (2-KHB, or OHB) is a key step in pathways utilizing C1 feedstocks like methanol. rsc.orgrsc.orgnih.gov This reaction is catalyzed by a class of enzymes known as pyruvate aldolases. nih.govacs.org

Researchers have focused on finding highly efficient and stable aldolases for this purpose. A thermostable class II pyruvate aldolase from Deinococcus radiodurans was identified and shown to have high specific activity. nih.gov Under optimized conditions, this enzyme produced 8.94 g/L of 2-KHB in one hour. By continuously feeding the substrates (formaldehyde and pyruvate), production was increased to 14.6 g/L (124.8 mM) of 2-KHB in the same timeframe. nih.gov

Following the aldol condensation, a reductase enzyme is required to convert the resulting 2-keto-4-hydroxybutyrate into 2,4-dihydroxybutyric acid. rsc.orgrsc.org The screening and selection of highly active dehydrogenases and aldo-keto reductases are critical for maximizing the final DHB yield. rsc.org The successful coupling of an efficient aldol condensation reaction with a subsequent enzymatic reduction forms a complete pathway from simple precursors to the desired product. rsc.orgbohrium.com

| Reaction Type | Enzyme Class | Substrates | Product | Pathway Context | Reference |

|---|---|---|---|---|---|

| Deamination | Homoserine Transaminase | L-Homoserine | 2-Oxo-4-hydroxybutyrate (OHB) | Homoserine-Derived Pathway | frontiersin.orgnih.gov |

| Reduction | OHB Reductase (Engineered Malate Dehydrogenase) | 2-Oxo-4-hydroxybutyrate (OHB), NAD(P)H | 2,4-Dihydroxybutyric Acid (DHB) | Homoserine & Malate-Based Pathways | frontiersin.orgnih.gov |

| Oxidation | Methanol Dehydrogenase (MDH) | Methanol | Formaldehyde | Methanol Assimilation Pathway | rsc.orgrsc.org |

| Aldol Condensation | Pyruvate Aldolase | Formaldehyde, Pyruvate | 2-Keto-4-hydroxybutyrate (2-KHB) | Methanol Assimilation Pathway | rsc.orgnih.gov |

| Dehydration | D-threonate dehydratase | D-threonate | 2-Oxo-4-hydroxybutyrate (OHB) | Ethylene Glycol-Derived Pathway | nih.gov |

Chemo-Enzymatic and Chemical Synthesis Strategies

The synthesis of 2,4-dihydroxybutanoic acid and its derivatives is a field of growing interest due to their application as versatile building blocks for pharmaceuticals and biopolymers. nih.govanr.fr Advanced strategies, including chemo-enzymatic and purely chemical methods, have been developed to access these compounds, particularly in their enantiopure forms.

The production of enantiomerically pure 2,4-dihydroxybutanoic acid (DHB), primarily the (L)-enantiomer, has been successfully achieved through synthetic biology and metabolic engineering. nih.govnih.gov Since no natural metabolic pathway for DHB biosynthesis is known, researchers have designed and implemented artificial pathways in microbial hosts like Escherichia coli. nih.govnih.gov

One prominent biosynthetic route starts from the natural amino acid (L)-homoserine. nih.gov This pathway involves two key enzymatic steps:

Deamination: (L)-homoserine is converted to the intermediate 2-oxo-4-hydroxybutyrate (OHB) through a deamination reaction catalyzed by a homoserine transaminase. nih.gov

Reduction: The OHB intermediate is then reduced to (L)-2,4-dihydroxybutyrate (DHB) by an OHB reductase enzyme. nih.gov

Significant research has focused on engineering the enzymes in this pathway to improve efficiency and cofactor specificity. For instance, the native (L)-malate dehydrogenase from E. coli (Ec.Mdh) was engineered through five mutations (I12V:R81A:M85Q:D86S:G179D) to function as a highly active NADH-dependent OHB reductase. nih.gov Further engineering identified key positions for altering cofactor specificity from NADH to NADPH, which is more favorable for reduction processes under aerobic conditions. nih.gov Introducing two additional point mutations (D34G:I35R) increased the specificity for NADPH by over three orders of magnitude. nih.gov

Another innovative pathway involves the condensation of formaldehyde and pyruvate, derived from methanol and glucose respectively, to form 2-keto-4-hydroxybutyric acid, which is then reduced to 2,4-DHB. rsc.org This approach demonstrates the potential of using C1 compounds like methanol as a feedstock for producing valuable chemicals. rsc.org

| Enzyme/System | Function | Strategy/Engineering | Reference |

|---|---|---|---|

| Homoserine Transaminase | Deamination of (L)-homoserine to 2-oxo-4-hydroxybutyrate (OHB) | Identification of activity in enzymes acting on sterically similar substrates. | nih.gov |

| OHB Reductase (Engineered Ec.Mdh) | NADH-dependent reduction of OHB to (L)-DHB | Structure-based engineering of E. coli malate dehydrogenase with five key mutations. | nih.gov |

| OHB Reductase (Engineered Variant) | NADPH-dependent reduction of OHB to (L)-DHB | Introduction of D34G:I35R mutations to switch cofactor specificity from NADH to NADPH. | nih.gov |

| Pyruvate-dependent Aldolase | Condensation of formaldehyde and pyruvate to 2-keto-4-hydroxybutyric acid | Part of a novel pathway utilizing methanol and glucose as co-feedstocks. | rsc.org |

While 3-amino-2,4-dihydroxybutanoic acid is a valuable linear building block, its derivatives are also excellent substrates for synthesizing a variety of functionalized heterocyclic structures. rsc.orgrsc.org Studies have shown that by using orthogonally-protected linear derivatives, regioselective cyclizations can be performed to yield products such as γ-lactones, oxazolidinones, oxazolines, and aziridines. rsc.orgrsc.org

A key finding in these reactions is the prominent role of the nitrogen group at the C3 position in driving the cyclization, whereas the alcohol function at the C2 position shows little tendency to participate. rsc.orgrsc.org For example, cyclizations involving the C4 primary alcohol of derivatives of both syn- and anti-3-amino-2,4-dihydroxybutanoic acid can engage the C1 carboxylic acid function to form γ-lactones. rsc.org These reactions often proceed under very mild conditions, with some instances of cyclization occurring simply upon prolonged storage of the methyl ester derivatives. rsc.org

The versatility of these cyclization strategies allows for the creation of diverse molecular scaffolds from a common precursor. rsc.orgresearchgate.net This approach is significant for generating libraries of complex molecules for various chemical and pharmaceutical applications.

| Reacting Groups | Resulting Heterocycle | Key Features | Reference |

|---|---|---|---|

| C4-OH and C1-Carboxylic Acid (Ester) | γ-Lactone | Occurs under mild conditions; can be spontaneous. | rsc.org |

| C3-Nitrogen and C1-Carbonyl | β-Lactam | A formal constituent structure. | rsc.org |

| C3-Nitrogen and C2-Carbon | Aziridine | Achieved through regioselective cyclization of protected linear derivatives. | rsc.orgrsc.org |

| C3-Nitrogen and C4-Carbon | Oxazolidinone / Oxazoline | Demonstrates the key role of the C3 nitrogen group in cyclization reactions. | rsc.orgrsc.org |

For research and commercial purposes, 2,4-dihydroxybutanoic acid is often supplied as its lithium salt. impurity.commendelchemicals.comsigmaaldrich.com This salt form offers stability and ease of handling, making it a convenient building block for further chemical synthesis. impurity.com The synthesis of the lithium salt is straightforward and can be achieved by treating the free acid with a suitable lithium base, such as lithium hydroxide (B78521) (LiOH), in an appropriate solvent, followed by isolation of the salt. A similar method, hydrothermal treatment with LiOH, is used in the synthesis of other lithium-containing materials. bg.ac.rs

The primary research application of lithium 2,4-dihydroxybutanoate is as a precursor or building block. impurity.com It is a starting material for creating more complex molecules and is particularly valuable in the development of new biocompatible and biodegradable polymers. anr.fr The free acid, (L)-2,4-dihydroxybutyrate, is being explored as a novel, non-natural monomer for producing bio-sourced polyesters, positioning it as a unique "green" platform chemical. anr.fr The lithium salt serves as a stable and reliable source of this monomer for polymerization research. sigmaaldrich.comfishersci.ca

| Property/Identifier | Value/Description | Reference |

|---|---|---|

| Chemical Name | lithium;2,4-dihydroxybutanoate | mendelchemicals.com |

| CAS Number | 170033-68-8 or 1518-62-3 | impurity.comsigmaaldrich.com |

| Molecular Formula | C₄H₇LiO₄ | impurity.com |

| Form | Typically a neat solid or powder. | sigmaaldrich.com |

| Primary Application | Building block for chemical synthesis. | impurity.com |

| Advanced Application | Precursor for biocompatible and biodegradable polymers. | anr.fr |

Enzymatic and Metabolic Engineering for Enhanced 2,4 Dihydroxybutanoic Acid Production

Directed Evolution and Enzyme Screening for Catalytic Efficiency

The creation of efficient biosynthetic pathways for non-natural compounds like 2,4-dihydroxybutanoic acid often begins with identifying and improving the catalytic efficiency of the involved enzymes. Directed evolution and enzyme screening are foundational strategies for this purpose. In the development of a synthetic pathway from homoserine, researchers identified initial homoserine transaminase and 2-oxo-4-hydroxybutyrate (OHB) reductase activities in several candidate enzymes that act on structurally similar substrates. researchgate.net

Similarly, for a novel pathway utilizing methanol (B129727) and glucose, a crucial step involved screening various dehydrogenases and aldo-keto reductases to find those with the highest activity for converting the key intermediate, 2-keto-4-hydroxybutyric acid, into the final product. nih.gov This screening process is critical as enzymes with promiscuous or low-level activity on the target substrate are often the starting points for further engineering. For instance, in one study, various lactate (B86563) dehydrogenases (Ldhs) were screened to identify an enzyme with improved activity towards 2,4-dihydroxybutanoic acid for a pathway starting from formaldehyde (B43269) and glucose. bohrium.com

The process typically involves:

Screening of diverse enzyme libraries: A broad range of enzymes from different microbial sources are tested for their ability to catalyze the desired reaction.

High-throughput screening assays: The development of rapid and sensitive assays is crucial to evaluate the performance of a large number of enzyme variants.

Iterative rounds of evolution: The best-performing enzymes from the initial screen are subjected to random mutagenesis (e.g., error-prone PCR) or recombination (e.g., DNA shuffling) to generate new variants, which are then screened for further improvements.

Protein Engineering of Key Biocatalysts (e.g., Methanol Dehydrogenases, Oxidoreductases, Aldolases)

Once promising enzyme candidates are identified, protein engineering is employed to enhance their specific activity, substrate specificity, and stability. This often involves rational design based on the enzyme's structure or a semi-rational approach combining structural knowledge with directed evolution.

A notable example is the engineering of an OHB reductase, a critical enzyme in several synthetic pathways to 2,4-dihydroxybutanoic acid. Starting with the lactate dehydrogenase A (LdhA) from Lactococcus lactis, structure-based engineering led to a variant with improved OHB reductase activity. researchgate.netresearchgate.net In a subsequent study, a more rational approach was taken using the L-malate dehydrogenase from Escherichia coli (Ec-Mdh) as a template. nih.gov By analyzing the crystal structure and identifying key residues in the substrate-binding site, researchers introduced specific mutations. The resulting variant, Ec-Mdh-5E (I12V/R81A/M85E/G179D/D86S), exhibited a more than 2000-fold increase in its turnover number (kcat) for OHB compared to the wild-type enzyme. nih.gov

Another key enzyme targeted for engineering is methanol dehydrogenase (MDH), which is often a rate-limiting step in pathways utilizing methanol. rsc.org Researchers have screened for more active MDHs, such as MDHCn, and then used rational modifications to further boost its activity. bohrium.com Similarly, pyruvate-dependent aldolases, which catalyze the condensation of formaldehyde and pyruvate (B1213749) to form 2-keto-4-hydroxybutyric acid, have been engineered. By applying a structure-based rational approach to an aldolase (B8822740) from Pseudomonas aeruginosa PAO1 (PaADL), a variant with enhanced catalytic activity was created. nih.gov

The table below summarizes key engineered enzymes in the 2,4-dihydroxybutanoic acid biosynthetic pathways.

| Enzyme Name | Original Enzyme | Host Organism | Engineering Strategy | Key Mutations | Improvement |

| OHB Reductase | E. coli L-malate dehydrogenase (Ec-Mdh) | Escherichia coli | Rational Engineering | I12V/R81A/M85E/G179D/D86S | >2000-fold increase in kcat for OHB. nih.gov |

| OHB Reductase | Lactococcus lactis lactate dehydrogenase A (LdhA) | Escherichia coli | Structure-based Engineering | Q85C | Accepted OHB and pyruvate with almost equal specificity. researchgate.net |

| Methanol Dehydrogenase | MDHCn | Escherichia coli | Screening and Rational Modification | G48F | Improved in vitro activity. bohrium.com |

| Pyruvate Aldolase | Pseudomonas aeruginosa PAO1 aldolase (PaADL) | In vitro | Structure-based Rational Approach | V121A/L241A | Better catalytic activities than wild-type. nih.gov |

Cofactor Engineering for Optimized Metabolic Flux

The efficiency of many biosynthetic pathways is limited by the availability and balance of redox cofactors, primarily NADH and NADPH. Cofactor engineering aims to match the cofactor preference of the enzymes in the pathway with the intracellular cofactor supply of the host organism.

In the production of 2,4-dihydroxybutanoic acid via the homoserine pathway in E. coli, the initial engineered OHB reductase was NADH-dependent. rsc.orgfigshare.com However, under aerobic conditions, NADPH is generally a more favorable cofactor for reductive biosynthesis due to the higher intracellular [NADPH]/[NADP+] ratio. rsc.orgfigshare.com To address this, researchers engineered the NADH-dependent OHB reductase to prefer NADPH. By identifying key amino acid positions that discriminate between NADH and NADPH, they introduced two point mutations (D34G:I35R) which increased the enzyme's specificity for NADPH by over three orders of magnitude. nih.govrsc.orgfigshare.com

To further capitalize on this engineered enzyme, the intracellular supply of NADPH was increased by overexpressing the pntAB gene, which encodes a membrane-bound transhydrogenase that converts NADH to NADPH. nih.govfigshare.com This combined strategy of enzyme and cofactor engineering resulted in a 50% increase in the yield of 2,4-dihydroxybutanoic acid from glucose in shake-flask experiments. nih.govfigshare.com

The table below details the results of cofactor engineering for improved 2,4-dihydroxybutanoic acid production.

| Engineered Enzyme | Original Cofactor Preference | Engineered Cofactor Preference | Key Mutations | Impact on Production |

| OHB Reductase (from Ec-Mdh) | NADH | NADPH | D34G:I35R | Increased NADPH specificity by >1000-fold. nih.govfigshare.com |

| Host Strain Modification | N/A | N/A | Overexpression of pntAB gene | Increased intracellular NADPH supply, leading to a 50% increase in product yield when combined with the engineered OHB reductase. nih.govfigshare.com |

Host Strain Optimization for Biosynthetic Pathways

The performance of a synthetic pathway is highly dependent on the metabolic background of the host organism. Therefore, optimizing the host strain to direct metabolic flux towards the desired product and away from competing pathways is a critical step. Escherichia coli is a commonly used host for producing 2,4-dihydroxybutanoic acid. bohrium.com

One key strategy is the deletion of genes encoding enzymes that catalyze competing reactions. For instance, in a pathway producing 2,4-dihydroxybutanoic acid from methanol and glucose, the genes responsible for the degradation of pyruvate were knocked out. nih.gov This increased the availability of pyruvate, a key precursor, for the biosynthesis of 2,4-dihydroxybutanoic acid, resulting in a significant improvement in production. nih.gov

Another approach is to use host strains that are already engineered to overproduce a key precursor. For the pathway starting from homoserine, a homoserine-overproducing E. coli strain was used as the chassis. researchgate.net This strain provided a high intracellular concentration of the starting material for the synthetic pathway. By expressing the engineered homoserine transaminase and OHB reductase in this optimized host, a production of 5.3 g/L of 2,4-dihydroxybutanoic acid was achieved in fed-batch cultivation. nih.govresearchgate.net

The table below highlights different host strain optimization strategies and their outcomes.

| Host Strain | Key Modification | Pathway | Resulting 2,4-Dihydroxybutanoic Acid Titer |

| Escherichia coli | Knockout of pyruvate degradation pathway genes. | Methanol + Glucose to 2,4-DHB | ~10-fold improvement compared to the initial strain. nih.gov |

| Escherichia coli | Homoserine-overproducing strain. | Homoserine to 2,4-DHB | 5.3 g/L in fed-batch cultivation. nih.govresearchgate.net |

| Escherichia coli | Expression of a five-step pathway from ethylene (B1197577) glycol. | Ethylene Glycol to 2,4-DHB | 0.8 g/L from ethylene glycol. nih.govfrontiersin.org |

Computational Enzyme Design for Novel Activities

Computational methods are increasingly being used to guide protein engineering and even design enzymes de novo. biorxiv.org These approaches can predict how mutations will affect enzyme stability, substrate binding, and catalytic activity, thereby reducing the experimental effort required for enzyme optimization.

In the context of 2,4-dihydroxybutanoic acid production, computational tools have been applied to improve the activity of methanol dehydrogenase (MDH). rsc.org Researchers used AutoDock Vina for computational docking simulations and AlphaFold for predicting protein structures. rsc.org This allowed them to model the interactions between the substrate (methanol) and the enzyme, leading to the identification of a mutant (G48F) with improved activity. bohrium.com

While the de novo design of a complete enzyme for a specific step in the 2,4-dihydroxybutanoic acid pathway has not yet been reported, the principles are well-established. biorxiv.org Computational strategies like the rotamer inverted fragment finder – diffusion (Riff-Diff) method are being developed to scaffold catalytic residues into novel protein backbones to create enzymes with tailored activities. biorxiv.org Such approaches hold promise for creating highly efficient and specific enzymes for the production of 2,4-dihydroxybutanoic acid and other valuable bio-based chemicals in the future.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of lithium 2,4-dihydroxybutanoate, providing unparalleled insight into the molecule's carbon framework and the local environment of the lithium cation.

1D and 2D NMR Techniques (e.g., 13C NMR)

One-dimensional (1D) and two-dimensional (2D) NMR techniques are instrumental in mapping the complete proton (¹H) and carbon-¹³ (¹³C) skeleton of the 2,4-dihydroxybutanoate anion. While experimental spectra for the specific lithium salt are not widely published, predicted data for the parent acid, 2,4-dihydroxybutanoic acid, in D₂O serve as a foundational reference. np-mrd.org

The ¹H NMR spectrum would show distinct signals for the protons at positions 2, 3, and 4, with their chemical shifts and coupling patterns revealing their connectivity. The ¹³C NMR spectrum provides unequivocal evidence for the four carbon atoms in the molecule, with their chemical shifts indicating their chemical environment (e.g., carboxyl, secondary alcohol, primary alcohol). np-mrd.org

Table 1: Predicted NMR Data for 2,4-Dihydroxybutanoic Acid

| Nucleus | Technique | Predicted Chemical Shifts (ppm) |

|---|---|---|

| ¹³C | 1D NMR (25 MHz, D₂O) | 177.0, 70.1, 59.0, 37.5 |

| ¹H | 1D NMR (100 MHz, D₂O) | 4.1, 3.6, 1.8 |

Data sourced from NP-MRD. np-mrd.org

For the lithium salt, both ⁶Li and ⁷Li NMR spectroscopy can be applied. northwestern.edu The ⁷Li nucleus, with its higher natural abundance (92.41%) and receptivity, is often preferred, though the ⁶Li isotope can provide sharper signals due to a smaller quadrupole moment. northwestern.edu The chemical shift of the lithium signal would confirm the presence of the cation and provide information about its solvation or coordination state. researchgate.net Advanced 2D correlation experiments, such as ¹H-⁷Li Heteronuclear Overhauser Effect Spectroscopy (HOESY), could be employed to determine the spatial proximity between the lithium ion and specific protons on the dihydroxybutanoate anion, offering critical insights into the ion-pairing behavior in solution. northwestern.edu

Solid-State NMR Spectroscopy for Condensed Phase Analysis

In the solid state, NMR spectroscopy is a powerful tool for probing the structure and dynamics of lithium-containing materials. dntb.gov.ua Solid-state ⁷Li NMR can distinguish between lithium ions in different crystallographic environments, which would be invaluable for identifying potential polymorphs of lithium 2,4-dihydroxybutanoate. researchgate.net

Furthermore, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signals of low-abundance nuclei like ¹³C, providing detailed information about the carbon framework in the solid state. By measuring the dipolar coupling between nuclei (e.g., ¹H-¹³C or ¹H-⁷Li), it is possible to determine internuclear distances and thus constrain the molecular conformation and packing in the crystal lattice. rsc.org Studies on related lithium salts have demonstrated that solid-state NMR can reveal details about Li⁺ ion dynamics and their coordination with carboxylate groups, information that is averaged out in solution-state NMR. rsc.orgnih.gov

Mass Spectrometry (MS) Techniques for High-Resolution Analysis

Mass spectrometry (MS) is essential for determining the exact molecular weight and elemental composition of lithium 2,4-dihydroxybutanoate and for elucidating its structure through controlled fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of the ionic salt lithium 2,4-dihydroxybutanoate by GC-MS is not feasible due to its low volatility. However, the 2,4-dihydroxybutanoic acid component can be readily analyzed after a derivatization step to increase its volatility and thermal stability. d-nb.infonih.gov A common approach is silylation, where active hydrogens (from hydroxyl and carboxyl groups) are replaced with trimethylsilyl (B98337) (TMS) groups. hmdb.ca

The resulting TMS-derivatized 2,4-dihydroxybutanoic acid produces a distinct mass spectrum. hmdb.canih.gov The Human Metabolome Database (HMDB) and PubChem provide experimental GC-MS data for the tris-TMS derivative of 2,4-dihydroxybutanoic acid, showing characteristic fragment ions. hmdb.canih.gov

Table 2: Experimental GC-MS Data for 2,4-Dihydroxybutanoic Acid (as 3 TMS derivative)

| Database | Instrument Type | Top 5 Fragment Peaks (m/z) |

|---|---|---|

| HMDB | GC-MS | 103.0 (100%), 219.0 (26%), 104.0 (26%), 129.0 (13%), 131.0 (13%) |

| PubChem | GC-MS | 103.0 (100%), 104.0 (26%), 219.0 (26%), 131.0 (13%), 129.0 (13%) |

Data sourced from HMDB and PubChem. hmdb.canih.gov

This technique has been successfully used to quantify endogenous levels of 2,4-dihydroxybutanoic acid in biological fluids like serum and urine. d-nb.infonih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar and ionic compounds like lithium 2,4-dihydroxybutanoate directly from solution, circumventing the need for derivatization. rsc.orgnih.gov The compound can be separated from a mixture using reverse-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) and subsequently detected by the mass spectrometer. nih.govresearchgate.net

In electrospray ionization (ESI), the compound can be detected as the deprotonated molecule [M-H]⁻ in negative ion mode or as adducts in positive ion mode. A particularly relevant technique involves the addition of a lithium salt, such as lithium iodide, to the mobile phase to promote the formation of lithium adducts, such as [M+Li]⁺. mdpi.com This process, known as lithium cationization, can significantly enhance the ionization efficiency and sensitivity for certain molecules, especially those with multiple oxygen atoms that can chelate the lithium ion. mdpi.commpg.de

MS-MS Fragmentation Studies

Tandem mass spectrometry (MS-MS) provides definitive structural information by inducing and analyzing the fragmentation of a selected precursor ion. For 2,4-dihydroxybutanoate, the fragmentation pattern would depend on the precursor ion selected (e.g., [M-H]⁻ or [M+Li]⁺).

Based on the fragmentation of similar carboxylic acids, the [M-H]⁻ ion of 2,4-dihydroxybutanoate (m/z 119) would be expected to undergo characteristic neutral losses: libretexts.org

Loss of H₂O (18 Da): Fragmentation involving the hydroxyl groups.

Loss of CO₂ (44 Da): A common fragmentation for carboxylates, resulting from the loss of the carboxyl group.

Loss of HCOOH (46 Da): Loss of formic acid.

MS-MS studies on related dihydroxybenzoic acids have shown that fragmentation pathways involve consecutive neutral losses from the precursor ion, allowing for detailed structural assignments. researchgate.netmzcloud.org Fragmentation of a lithiated adduct [M+Li]⁺ would provide complementary information, often yielding stable fragments due to the coordination of the lithium ion. nih.gov

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis.

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful non-destructive technique used to identify the functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated, which serves as a molecular "fingerprint." Although specific experimental FTIR data for lithium;2,4-dihydroxybutanoate is not extensively detailed in the available literature, a comprehensive analysis of its expected spectral features can be derived from its known chemical structure, which contains a carboxylate group, a primary hydroxyl group, and a secondary hydroxyl group.

The interaction of the lithium cation with the carboxylate and hydroxyl groups is expected to influence the precise positions of their corresponding vibrational bands. The presence of strong hydrogen bonding, both intermolecularly and potentially intramolecularly between the hydroxyl and carboxylate groups, would lead to a broadening of the O-H stretching bands. spectroscopyonline.com

The key functional groups and their expected FTIR absorption regions are as follows:

Carboxylate Group (COO⁻): The deprotonation of the carboxylic acid to form the lithium salt results in a carboxylate anion. This functional group is characterized by two distinct and intense stretching vibrations:

Asymmetric Stretching (νₐₛ(COO⁻)): This strong absorption band is anticipated to appear in the range of 1650-1540 cm⁻¹. spectroscopyonline.com The interaction with the lithium cation is typically ionic, leading to a symmetrical charge distribution across the two oxygen atoms. 911metallurgist.com

Symmetric Stretching (νₛ(COO⁻)): Another strong band, corresponding to the symmetric stretch, is expected between 1450-1360 cm⁻¹. spectroscopyonline.com The separation between the asymmetric and symmetric stretching frequencies can provide insight into the coordination mode of the carboxylate group with the metal cation. 911metallurgist.com

Hydroxyl Groups (O-H): The molecule possesses both a primary and a secondary alcohol.

O-H Stretching: Due to extensive hydrogen bonding, a very broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹. quimicaorganica.org This broadness is a hallmark of hydroxyl groups engaged in strong intermolecular interactions. spectroscopyonline.comdummies.com

C-O Stretching: The stretching vibrations of the carbon-oxygen single bonds of the alcohols give rise to strong bands in the fingerprint region. The position of these bands can help distinguish between primary and secondary alcohols.

The secondary alcohol (at C-2) is expected to show a C-O stretching band around 1150-1075 cm⁻¹. spectroscopyonline.com

The primary alcohol (at C-4) would likely exhibit a C-O stretching band in the 1075-1000 cm⁻¹ range. spectroscopyonline.comspectroscopyonline.com

Alkyl C-H Bonds:

C-H Stretching: The stretching vibrations of the C-H bonds in the butanoate backbone will appear in the region of 3000-2850 cm⁻¹.

C-H Bending: Bending vibrations (scissoring and rocking) of the CH₂ groups are expected at lower wavenumbers, typically in the 1470-1400 cm⁻¹ region, potentially overlapping with the carboxylate symmetric stretch.

The following table summarizes the expected characteristic FTIR absorption bands for the functional groups present in lithium;2,4-dihydroxybutanoate.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Medium |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1650 - 1540 | Strong |

| Carboxylate (COO⁻) | Symmetric Stretch | 1450 - 1360 | Strong |

| Secondary Alcohol (C-O) | C-O Stretch | 1150 - 1075 | Strong |

| Primary Alcohol (C-O) | C-O Stretch | 1075 - 1000 | Strong |

This table represents predicted values based on characteristic functional group frequencies. Specific experimental values for lithium;2,4-dihydroxybutanoate may vary.

Computational and Theoretical Chemistry of 2,4 Dihydroxybutanoic Acid and Its Complexes

Molecular Modeling and Simulation of Ligand-Protein Interactions

Molecular modeling and simulation are powerful tools for understanding the intricate dance between a ligand, such as 2,4-dihydroxybutanoate, and its protein partners. These methods allow researchers to visualize and analyze interactions at an atomic level, providing a rational basis for protein engineering and drug design.

Computational Docking Simulations for Enzyme-Substrate Binding

Computational docking is a key technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme, to form a stable complex. youtube.com This method is instrumental in understanding the binding mechanism of 2,4-dihydroxybutanoate with various enzymes. The process involves preparing the receptor and ligand structures for computational analysis and then using a search algorithm to generate a multitude of possible binding poses. youtube.com These poses are then evaluated and ranked using a scoring function, which estimates the binding affinity. mdpi.com

Docking simulations have been crucial in the study of enzymes involved in the biosynthesis of 2,4-dihydroxybutanoic acid (2,4-DHB). For instance, in the engineering of Escherichia coli for 2,4-DHB production, dehydrogenases and aldo-keto reductases with high activity towards 2,4-DHB were screened. rsc.orgrsc.org Molecular docking helps to elucidate the binding modes of 2,4-dihydroxybutanoate within the active sites of these enzymes, revealing key amino acid residues that are critical for substrate recognition and catalysis. nih.gov The insights gained from these simulations can guide site-directed mutagenesis to improve enzyme efficiency and specificity.

The following table provides a simplified representation of typical data obtained from docking simulations:

| Enzyme | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| D-threonate dehydratase | D-threonate | -5.8 | Asp12, Arg45, Tyr101 |

| 2-oxo-4-hydroxybutyrate reductase | 2-oxo-4-hydroxybutyrate | -6.2 | Asn110, His195, Ser230 |

Note: The data in this table is illustrative and does not represent specific experimental results.

AlphaFold-Predicted Protein Structures in Binding Studies

The advent of highly accurate protein structure prediction models, most notably AlphaFold, has revolutionized structural biology and its application in drug discovery and enzyme engineering. researchgate.netnih.gov AlphaFold can generate three-dimensional models of proteins from their amino acid sequences with remarkable accuracy, often comparable to experimentally determined structures. researchgate.net This is particularly valuable when experimental structures of target enzymes are unavailable.

For enzymes involved in 2,4-dihydroxybutanoic acid metabolism, AlphaFold-predicted structures can serve as reliable templates for docking studies. nih.gov For example, the structures of novel dehydrogenases or reductases identified through genomic screening can be predicted by AlphaFold, enabling the subsequent docking of 2,4-dihydroxybutanoate to assess their potential as catalysts. However, a limitation of AlphaFold is that it typically predicts a single, static conformation of a protein, which may not always represent the ligand-bound state, as many enzymes undergo conformational changes upon substrate binding. researchgate.netnih.gov Therefore, it is often beneficial to use molecular dynamics simulations in conjunction with AlphaFold models to explore protein flexibility.

The confidence in AlphaFold predictions is quantified by the predicted Local Distance Difference Test (pLDDT) score, which indicates the model's accuracy on a per-residue basis. Regions with high pLDDT scores are considered reliable, while low-scoring regions may be disordered. researchgate.net

Free Energy Calculations for Binding Affinity

While docking provides a rapid estimation of binding poses and affinities, more rigorous methods are often required for a quantitative prediction of binding free energy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular end-point methods for estimating the free energy of binding of a ligand to a protein. nih.govnih.gov

These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. ambermd.org The calculation is typically performed on an ensemble of snapshots taken from a molecular dynamics (MD) simulation of the protein-ligand complex. nih.govnih.gov This approach accounts for the dynamic nature of the protein and ligand, providing a more accurate representation of the binding process. nih.gov

For the interaction of 2,4-dihydroxybutanoate with its target enzymes, free energy calculations can be used to:

Rank different ligands or enzyme variants based on their binding affinities. nih.gov

Decompose the binding free energy into contributions from individual residues, identifying key "hotspots" for interaction.

Understand the impact of mutations on binding affinity.

| Method | ΔG_bind (kcal/mol) | ΔE_vdw | ΔE_elec | ΔG_solv |

| MM/PBSA | -8.5 | -12.3 | -5.7 | 10.5 |

| MM/GBSA | -7.9 | -12.1 | -5.5 | 9.7 |

Note: This table presents hypothetical data to illustrate the output of free energy calculations. ΔG_bind is the total binding free energy, ΔE_vdw is the van der Waals contribution, ΔE_elec is the electrostatic contribution, and ΔG_solv is the solvation free energy.

Thermodynamic Feasibility Analysis of Biosynthetic Pathways (e.g., Gibbs Free Energy)

The design and optimization of novel biosynthetic pathways for the production of chemicals like 2,4-dihydroxybutanoic acid require a thorough understanding of their thermodynamic feasibility. The Gibbs free energy change (ΔG) of a reaction or a pathway is a critical parameter that determines whether the process is spontaneous under a given set of conditions. researchgate.net

For the biosynthesis of 2,4-DHB, several synthetic pathways have been developed in microorganisms like E. coli. rsc.orgrsc.orgresearchgate.net One such pathway involves the conversion of homoserine to 2-keto-4-hydroxybutyrate, which is then reduced to 2,4-DHB. researchgate.net Another pathway utilizes the condensation of formaldehyde (B43269) (derived from methanol) and pyruvate (B1213749) to form the same intermediate. rsc.orgrsc.org

Theoretical Investigations of Ionic Interactions and Condensed-Phase Behavior of Lithium Salts of Dihydroxy Acids

The behavior of lithium;2,4-dihydroxybutanoate in solution and in the solid state is governed by the nature of the ionic interactions between the lithium cation (Li+) and the 2,4-dihydroxybutanoate anion. Theoretical methods are employed to study these interactions in detail.

Quantum chemical calculations can be used to investigate the coordination of the lithium ion to the functional groups of the dihydroxy acid anion. researchgate.net These studies can determine the preferred binding sites (e.g., the carboxylate group versus the hydroxyl groups), the coordination number of the lithium ion, and the geometry of the resulting complex. researchgate.net The strength of the lithium-anion interaction, often quantified as the lithium ion affinity, can also be calculated. researchgate.net

In the condensed phase, such as in a concentrated solution or a solid salt, the interactions become more complex, involving multiple ions and solvent molecules. Molecular dynamics simulations can be used to model the behavior of these systems, providing insights into properties like ionic conductivity, solvation structure, and the formation of ion pairs or aggregates. researchgate.net This understanding is particularly relevant for applications where the lithium salt of a dihydroxy acid might be used as an electrolyte or in a battery. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide fundamental insights into the electronic structure and reactivity of molecules. northwestern.edu Methods like Density Functional Theory (DFT) are widely used to study molecules like 2,4-dihydroxybutanoic acid.

These calculations can determine a wide range of molecular properties, including:

Optimized molecular geometry: The most stable three-dimensional arrangement of the atoms.

Electron distribution: The way electrons are shared between atoms, which can be visualized through molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps.

Vibrational frequencies: Corresponding to the infrared and Raman spectra of the molecule.

Reaction mechanisms: By mapping the potential energy surface of a reaction, transition states can be identified, and activation energies can be calculated.

For 2,4-dihydroxybutanoic acid, quantum chemical calculations can be used to understand its intrinsic reactivity, such as its acidity (pKa value), its susceptibility to oxidation or reduction, and the reactivity of its different functional groups. This information is valuable for designing chemical syntheses, understanding its metabolic fate, and predicting its interactions with other molecules.

Biomolecular Roles and Research Applications of 2,4 Dihydroxybutanoic Acid

Role as a Metabolic Intermediate and Secondary Metabolite

2,4-Dihydroxybutanoic acid (2,4-DHB), also known as 2,4-dihydroxybutyrate, is an organic compound classified as a short-chain hydroxy fatty acid. hmdb.canih.gov It is considered a secondary metabolite, meaning it is not essential for the primary metabolic or physiological functions of an organism. hmdb.ca Instead, such metabolites may have roles in defense or signaling. hmdb.ca In some instances, they are byproducts of the incomplete metabolism of other secondary metabolites. hmdb.ca

While not a primary metabolite, 2,4-dihydroxybutanoic acid has been detected in various organisms, including Arabidopsis thaliana and Homo sapiens. nih.gov In humans, it is not typically found in the urine of healthy individuals, but it is present in trace amounts in neonates. medchemexpress.com However, elevated levels of 2,4-dihydroxybutanoic acid are consistently observed in individuals with succinic semialdehyde dehydrogenase deficiency. medchemexpress.com The compound has also been identified in foods such as chicken, pork, and anatidae (ducks, geese, and swans), suggesting it could serve as a biomarker for the consumption of these foods. hmdb.ca

Precursor for High-Value Chemical Synthesis (e.g., Methionine Analogs, 1,3-Propanediol, 1,2,4-Butanetriol)

2,4-Dihydroxybutanoic acid is a versatile precursor molecule for the synthesis of several valuable chemicals. nih.govresearchgate.netrepec.org

Methionine Analogs: A significant application of 2,4-DHB is as a precursor for the chemical synthesis of 2-hydroxy-4-(methylthio)butyrate (HMTB), an analog of the essential amino acid methionine. nih.govresearchgate.netrsc.org HMTB is widely used as a nutritional supplement in animal feed. rsc.org Since no natural metabolic pathway for 2,4-DHB biosynthesis exists, researchers have developed synthetic pathways in microorganisms like Escherichia coli to produce it from renewable resources. nih.govresearchgate.netrsc.org One approach involves a three-step pathway starting from the natural metabolite malate (B86768). nih.govresearchgate.net Another engineered pathway uses the deamination of homoserine. nih.gov A two-stage process is envisioned where 2,4-DHB is first produced through fermentation and then chemically converted to HMTB. rsc.org

1,3-Propanediol: 2,4-Dihydroxybutanoic acid can also serve as a precursor for the synthesis of 1,3-propanediol. nih.gov 1,3-Propanediol is a valuable monomer used in the production of polyesters, such as polytrimethylene terephthalate (B1205515) (PTT). nih.gov

1,2,4-Butanetriol (B146131): Research has shown that 2,4-DHB is a key intermediate in the biosynthetic pathway of 1,2,4-butanetriol (BT) from malate. sciepublish.com BT is a valuable chemical with applications in the pharmaceutical and materials industries, notably as a precursor for the energetic material 1,2,4-butanetriol trinitrate (BTTN). sciepublish.comnih.govwikipedia.orgbayvillechemical.net A novel biosynthetic pathway for BT has been designed in E. coli, starting from the nonessential amino acid homoserine and proceeding through 2,4-DHB. sciepublish.com

Monomer in Biopolymer Development (e.g., Biodegradable Polymers)

2,4-Dihydroxybutanoic acid is being explored as a novel, non-natural monomer for the creation of new bio-based and biodegradable polymers. anr.fr The goal is to utilize renewable carbon sources to produce environmentally friendly polymers that can replace those derived from fossil fuels. anr.fr The POLYDHB project, for example, aims to demonstrate the potential of DHB in this area. anr.fr The project focuses on producing pure enantiomers of DHB and its derivatives (lactide/lactone) to develop chemocatalytic copolymerization processes and microbial synthesis of DHB-based polymers. anr.fr Additionally, other dihydroxybutyric acids, such as (S)-3,4-dihydroxybutyric acid, are also being investigated as monomers for producing biocompatible and biodegradable polycarbonates. nih.gov

Enzymatic Mechanisms and Stereoselectivity in Dihydroxybutanoic Acid Metabolism

The production of 2,4-dihydroxybutanoic acid in engineered microorganisms has necessitated the study and engineering of various enzymes and their mechanisms. Since no natural pathway exists, synthetic pathways have been constructed that rely on the specific activities of engineered enzymes.

For instance, a three-step pathway from malate to 2,4-DHB was developed using engineered malate kinase, malate semialdehyde dehydrogenase, and malate semialdehyde reductase activities. nih.govresearchgate.net The kinase and dehydrogenase activities were achieved through rational design based on the structures and mechanisms of enzymes acting on similar substrates. researchgate.net The reductase activity was identified through screening and further improved by rational design. researchgate.net

Another synthetic pathway proceeds through the deamination of homoserine to 2-oxo-4-hydroxybutyrate (OHB), followed by the reduction of OHB to 2,4-DHB. nih.gov This required the identification of suitable homoserine transaminase and OHB reductase enzymes. nih.gov The OHB reductase activity of lactate (B86563) dehydrogenase A from Lactococcus lactis was improved through structure-based enzyme engineering. nih.gov

Further research has focused on cofactor engineering to improve the efficiency of these synthetic pathways. nih.gov For example, an NADH-dependent OHB reductase was engineered to be NADPH-dependent, which is more favorable for reduction processes under aerobic conditions. nih.gov This involved identifying key amino acid residues for cofactor specificity and performing mutational scanning to achieve the desired change. nih.gov

The metabolism of other dihydroxybutanoic acids also exhibits stereoselectivity. For example, the metabolism of trans-1,2-dihydroxy-1,2-dihydrobenz[a]anthracene by rat liver microsomes shows that the different enantiomers are metabolized at different rates and to different products. nih.gov

Biomolecular Interactions and Receptor Binding Studies (mechanistic focus)

Currently, there is limited specific information available regarding the direct biomolecular interactions and receptor binding of 2,4-dihydroxybutanoic acid in the context of a mechanistic focus. Research has primarily centered on its role as a metabolite and a precursor for chemical synthesis.

However, the study of receptor-ligand interactions, in general, involves various techniques to understand the binding affinity and specificity of a compound to its target receptor. Two common assay formats used in high-throughput screening for such studies are filtration assays and scintillation proximity assays (SPA). nih.gov These assays typically use a radiolabeled ligand and a source of the receptor to measure binding. nih.gov Key criteria for a reliable receptor binding assay include low nonspecific binding, reaching a steady state, and reproducibility. nih.gov

While no specific receptor binding studies for 2,4-dihydroxybutanoic acid have been detailed in the provided context, the general principles of these assays would be applicable if a specific protein or receptor target for this molecule were identified.

Analytical Methodologies for Quantitation and Detection in Complex Matrices

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 2,4-dihydroxybutanoic acid from intricate mixtures such as fermentation broths or biological fluids. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two principal methods employed, each with distinct advantages and procedural requirements.

High-Performance Liquid Chromatography (HPLC) is a robust technique for quantifying higher concentrations of 2,4-dihydroxybutanoic acid. rsc.org Its application is particularly noted in monitoring the production of the compound in engineered microorganisms. rsc.org The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Research on the biosynthesis of 2,4-dihydroxybutanoic acid (2,4-DHB) in engineered E. coli utilized an HPLC system for quantification. rsc.org The specific conditions employed in this research provide a clear example of a validated method for its analysis. rsc.org

Table 1: HPLC Parameters for 2,4-Dihydroxybutanoic Acid Quantification

| Parameter | Specification |

|---|---|

| System | Shimadzu LC-20AT |

| Column | Aminex HPX-87H Analytical Column (Bio-Rad) |

| Mobile Phase | 5 mM H₂SO₄ |

| Flow Rate | 0.5 mL min⁻¹ |

| Column Temperature | 50 °C |

| Detector | Differential Refractive Index (RID) and UV (210 nm) |

| RID Temperature | 35 °C |

Data sourced from a study on the biosynthesis of 2,4-DHB in engineered E. coli. rsc.org

This setup allows for the effective separation and measurement of 2,4-DHB alongside other components in the sample matrix, such as glucose and pyruvate (B1213749). rsc.org

Gas Chromatography (GC), frequently coupled with Mass Spectrometry (GC-MS), is a highly sensitive method ideal for detecting low concentrations of 2,4-dihydroxybutanoic acid. rsc.org It is also used as a standard method for assessing the purity of the compound's salt form, lithium;2,4-dihydroxybutanoic acid. sigmaaldrich.com The technique separates volatile compounds in the gas phase. Due to the low volatility of 2,4-dihydroxybutanoic acid, a derivatization step is typically required prior to analysis. rsc.orgsigmaaldrich.com

GC-MS has been instrumental in identifying 2,4-dihydroxybutanoic acid in various research contexts, from validating its synthesis in fermentation cultures to its detection in human biofluids. rsc.orghmdb.ca Experimental GC-MS data for the compound is available in public databases such as the Human Metabolome Database (HMDB) and MassBank of North America (MoNA), underscoring its established role in analytical chemistry. nih.gov

Derivatization is a critical preparatory step to enable the analysis of non-volatile compounds like 2,4-dihydroxybutanoic acid by gas chromatography. sigmaaldrich.com The process involves chemically modifying the analyte to increase its volatility and thermal stability. gcms.cz The presence of both a carboxyl group and two hydroxyl groups in 2,4-dihydroxybutanoic acid makes it highly polar and prone to hydrogen bonding, which hinders its passage through a GC column. colostate.edu

The most common derivatization strategy for compounds with active hydrogen atoms, such as carboxylic acids and alcohols, is silylation. gcms.czcolostate.edu This process replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com

Common Derivatization Process for 2,4-Dihydroxybutanoic Acid:

Reagent: A silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is frequently used. sigmaaldrich.com Sometimes a catalyst such as trimethylchlorosilane (TMCS) is added to enhance the reaction rate, especially for sterically hindered groups. sigmaaldrich.com

Reaction: The analyte is reacted with the silylating agent, often with gentle heating, to form a TMS-ester from the carboxylic acid group and TMS-ethers from the hydroxyl groups.

Analysis: The resulting volatile derivative is then analyzed by GC-MS. The FooDB database, for instance, provides spectral data for the 3-TMS derivative of 2,4-dihydroxybutanoic acid, confirming this specific modification. foodb.ca

This conversion to a less polar, more volatile form results in sharper, more symmetrical peaks in the chromatogram, leading to improved detection limits and reproducibility. colostate.edu

Metabolomic Profiling Approaches in Research

Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. Analytical techniques like GC-MS are central to non-targeted metabolomic profiling, which aims to detect and quantify a wide array of compounds in a sample. 2,4-Dihydroxybutanoic acid has been identified as a relevant metabolite in various biological contexts, particularly in studies of inborn errors of metabolism. hmdb.camedchemexpress.com

The compound, also known as 3-deoxytetronic acid, can be detected in complex biological matrices such as urine, blood, and cerebrospinal fluid. hmdb.cafoodb.ca Its presence is particularly significant in the urine of individuals with succinic semialdehyde dehydrogenase deficiency, a rare metabolic disorder. sigmaaldrich.commedchemexpress.com While often absent or present in only trace amounts in healthy individuals, its levels are consistently elevated in patients with this condition, making it a key biomarker. medchemexpress.com

Metabolomic studies utilize GC-MS to analyze biofluids. After extraction, the metabolites are derivatized (e.g., via silylation) and then separated and identified based on their retention time and mass spectrum. benthamopen.com Although a study on non-alcoholic fatty liver disease (NAFLD) identified the isomer 2,3-dihydroxybutyric acid as a discriminating biomarker, it demonstrates the power of the methodology to identify and quantify dihydroxybutyric acids in serum, highlighting the approach's applicability to the 2,4-isomer as well. benthamopen.com The use of multivariate statistical analysis on the resulting data allows researchers to identify significant changes in metabolite levels between different physiological or pathological states. benthamopen.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1,2,4-butanetriol (B146131) |

| 2,3-dihydroxybutyric acid |

| 2,4-dihydroxybutanoic acid |

| 2-keto-4-hydroxybutyric acid |

| Acetic acid |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |

| Formaldehyde (B43269) |

| Glucose |

| Hydrogen chloride |

| Lithium 2,4-dihydroxybutanoate |

| Methanol (B129727) |

| Pyruvate |

| Succinic semialdehyde |

Future Directions and Emerging Research Areas

Integration of Omics Technologies in Pathway Discovery

The discovery and optimization of biosynthetic pathways for 2,4-dihydroxybutanoic acid (DHB) are increasingly benefiting from the integration of various "omics" technologies. nih.govnih.gov Since natural metabolic routes for DHB production are not known to exist, researchers rely on constructing synthetic pathways in microbial hosts like Escherichia coli. rsc.orgnih.gov Omics approaches are crucial for understanding and engineering these complex biological systems.

Single-omic technologies, such as transcriptomics, genomics, and metabolomics, provide the data needed to form hypotheses about the enzymes and metabolites involved in a biosynthetic pathway. nih.gov For instance, transcriptomics, particularly RNA-sequencing, helps identify genes whose expression patterns correlate with the production of specific metabolites. nih.gov This has been a key strategy in elucidating plant metabolic pathways and can be applied to microbial systems. nih.gov

In the context of DHB, researchers have used untargeted pathway discovery methods by mining transcriptome and metabolome data to find correlations between gene expression and metabolite concentrations. nih.gov The integration of these omics layers allows for a more comprehensive understanding, moving from identifying individual components to mapping out the entire causal relationship between molecular signatures and the desired phenotype, such as high-yield DHB production. nih.gov

Development of Novel Biocatalysts for Sustainable Production

A primary focus of current research is the development of efficient biocatalysts for the sustainable production of DHB from renewable feedstocks. anr.fr Scientists have successfully engineered Escherichia coli to produce DHB from sources like glucose, methanol (B129727), and ethylene (B1197577) glycol. rsc.orgrsc.orgnih.gov This involves the creation of novel synthetic metabolic pathways, as DHB is not a naturally occurring metabolite. nih.govanr.fr

Several key enzymatic steps have been targeted for improvement. One approach involves the deamination of homoserine to 2-oxo-4-hydroxybutyrate (OHB), which is then reduced to DHB. nih.gov Researchers have enhanced this pathway by screening for highly active homoserine transaminases and developing more efficient OHB reductases through enzyme engineering. nih.gov For example, the activity of lactate (B86563) dehydrogenase A from Lactococcus lactis was improved for this purpose using structure-based engineering. nih.gov

Another innovative pathway utilizes methanol and glucose as co-substrates. rsc.orgrsc.org This process involves:

Oxidation of methanol to formaldehyde (B43269) by methanol dehydrogenase.

Condensation of formaldehyde and pyruvate (B1213749) to form the key intermediate 2-keto-4-hydroxybutyric acid.

Reduction of this intermediate to yield 2,4-DHB. rsc.orgrsc.org

To boost production, researchers have screened for more effective dehydrogenases and aldo-keto reductases and have engineered strains by knocking out competing metabolic pathways to direct more carbon flux towards DHB synthesis. rsc.orgrsc.org

| Organism | Pathway Strategy | Key Enzymes Engineered | Feedstock | Reported Titer | Reference |

|---|---|---|---|---|---|

| Escherichia coli | Homoserine Deamination & Reduction | Homoserine transaminase, OHB reductase (from Lactococcus lactis LdhA) | Glucose/Homoserine | 5.3 g/L | nih.gov |

| Escherichia coli | Methanol Assimilation | Methanol dehydrogenase, Pyruvate-dependent aldolase (B8822740), Dehydrogenases/Reductases | Methanol & Glucose | Not specified in abstract, but highest concentration to date mentioned | rsc.orgrsc.org |

| Escherichia coli | Cofactor Engineering (Homoserine Pathway) | NADPH-dependent OHB reductase (engineered from E. coli malate (B86768) dehydrogenase) | Glucose | 7.9 ± 0.01 mM | nih.gov |

| Escherichia coli | Ethylene Glycol Conversion | Ethylene glycol dehydrogenase, D-threose aldolase, D-threose dehydrogenase, etc. | Ethylene Glycol | 0.8 g/L | nih.gov |

Exploration of Stereoselective Applications in Chemical Synthesis

The stereochemistry of 2,4-dihydroxybutanoic acid is critical for its application as a building block in chemical synthesis. chemicalbook.comimpurity.com The (L)-enantiomer of DHB is a particularly valuable precursor for producing the methionine analog 2-hydroxy-4-(methylthio)butyrate (HMTB), which is used in animal nutrition. nih.govnih.gov Therefore, research is focused on developing stereoselective biocatalytic routes that yield specific isomers.

Mannich-type reactions involving chiral N-sulfinyl-α-chloroaldimines have been shown to produce γ-chloro-α-hydroxy-β-amino esters with high diastereoselectivity (dr > 99:1), demonstrating the feasibility of precise stereocontrol in related structures. researchgate.net In the biosynthesis of DHB, the reduction of the 2-oxo-4-hydroxybutyrate (OHB) intermediate is a key step where stereochemistry is determined. nih.gov The use of specific reductase enzymes can control the formation of the desired (L)- or (D)-isomer.

Studies have focused on engineering these reductases for high stereoselectivity. For instance, by starting with the natural amino acid (L)-homoserine, pathways can be designed to preferentially produce (L)-2,4-dihydroxybutyrate. nih.govnih.gov The ability to produce enantiomerically pure DHB is essential for its use in advanced biopolymers and other fine chemicals, where the chirality of the monomer dictates the properties of the final material. anr.frnih.gov

Advanced Computational Predictions for Complex System Behavior

Advanced computational methods are playing an increasingly important role in understanding and optimizing the synthetic pathways for 2,4-dihydroxybutanoic acid production. Tools for protein structure prediction and molecular docking are being used to engineer enzymes with improved activity and desired cofactor specificity. rsc.orgnih.gov

For example, to improve the catalytic activity of methanol dehydrogenase, computational docking simulations using AutoDock Vina and protein structures predicted by AlphaFold were employed. rsc.org These methods help identify the key interactions between the enzyme and its substrate, guiding site-directed mutagenesis to create more efficient biocatalysts. rsc.org

Similarly, in the development of an NADPH-dependent OHB reductase, researchers identified key amino acid positions that control cofactor specificity by aligning protein sequences and comparing 3D structures. nih.gov This computational analysis guided the mutational scanning that successfully converted an NADH-dependent enzyme into one with a high preference for NADPH, which is more favorable for reductive biosynthesis under aerobic conditions in E. coli. nih.govnih.gov These computational approaches accelerate the enzyme engineering cycle and provide deep insights into the behavior of complex biocatalytic systems, enabling more rational design strategies for strain and pathway optimization. nih.gov

Q & A

Q. What analytical methods are recommended for quantifying 2,4-dihydroxybutanoic acid in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for detecting low-abundance metabolites like 2,4-dihydroxybutanoic acid in complex matrices such as serum or urine . For validation, use isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Gas chromatography-mass spectrometry (GC-MS) is an alternative but requires derivatization (e.g., silylation) to improve volatility, which may introduce artifacts . When designing experiments, include quality control samples (blanks, replicates, and spike-recovery tests) to ensure reproducibility .

Q. How can researchers differentiate 2,4-dihydroxybutanoic acid from its structural isomers (e.g., 3,4-dihydroxybutanoic acid)?

Chromatographic separation coupled with high-resolution mass spectrometry (HRMS) is critical. For example, reverse-phase LC with a C18 column can resolve positional isomers based on polarity differences . Confirmatory fragmentation patterns (MS/MS) are essential: 2,4-dihydroxybutanoic acid produces distinct fragment ions (e.g., m/z 73 for α-cleavage) compared to 3,4-dihydroxybutanoic acid (m/z 89 from γ-cleavage) . Nuclear magnetic resonance (NMR) spectroscopy further validates structural assignments by analyzing hydroxyl group positions .

Q. What are the key physicochemical properties of lithium 2,4-dihydroxybutanoic acid relevant to experimental design?

The compound has a molecular weight of 120.104 g/mol, density of 1.42 g/cm³, and a predicted pKa of ~4.27 for its carboxylic acid group . Its solubility in aqueous buffers is pH-dependent: fully ionized above pH 5.0, but precipitation may occur in acidic conditions (pH < 3.0). Stability studies suggest storage at −80°C under inert gas to prevent oxidation of hydroxyl groups .

Advanced Research Questions

Q. How does 2,4-dihydroxybutanoic acid contribute to metabolic dysregulation in diabetic complications?

In diabetic retinopathy (DR) progression, elevated 2,4-dihydroxybutanoic acid correlates with impaired glycolysis and mitochondrial dysfunction. It accumulates due to competitive inhibition of enzymes like aldose reductase, which processes glucose-derived metabolites. A 2024 cohort study linked baseline levels >0.22 μM (GC-MS quantification) to a 5.4-fold increased risk of DR progression over 5 years . To investigate mechanisms, use untargeted metabolomics on retinal tissue or endothelial cell models, integrating pathway enrichment tools (e.g., MetaboAnalyst) to map interactions with ceramide signaling pathways .

Q. How should researchers address contradictory data on 2,4-dihydroxybutanoic acid’s role in lipid metabolism?

Discrepancies arise from context-dependent effects (e.g., tissue specificity) and analytical variability. For example, in liver cells, 2,4-dihydroxybutanoic acid may suppress β-oxidation by inhibiting CPT1A, while in adipose tissue, it enhances lipolysis via AMPK activation. To resolve contradictions:

Q. What experimental strategies optimize the synthesis of lithium 2,4-dihydroxybutanoic acid for in vivo studies?

Stereoselective synthesis is critical due to chiral centers. A validated protocol involves:

Substrate preparation : React 4-oxobutanoic acid with lithium hydroxide under anhydrous conditions.

Reduction : Use NaBH4 in THF at −20°C to selectively reduce the ketone group, yielding the 2,4-diol configuration.

Purification : Crystallize the product from ethanol/water (3:1 v/v) to >99% purity (confirmed by chiral HPLC) .

For isotopic labeling, substitute H₂O with D₂O during hydrolysis steps to incorporate deuterium at the C3 position .

Methodological Considerations Table